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Compound of Interest

Compound Name: 6-Chloro-2-methoxynicotinonitrile

Cat. No.: B1591114 Get Quote

An In-depth Technical Guide to the Molecular Structure and Characterization of 6-Chloro-2-
methoxynicotinonitrile

Foreword: The Strategic Importance of Substituted
Heterocycles
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains

a cornerstone of molecular design. Its unique electronic properties and capacity for diverse

functionalization allow for the fine-tuning of steric and electronic interactions with biological

targets. The compound at the center of this guide, 6-Chloro-2-methoxynicotinonitrile, is a

prime exemplar of a strategically substituted pyridine. It incorporates a chloro group, a methoxy

group, and a nitrile moiety—a combination of functional groups frequently explored in medicinal

chemistry to modulate properties like metabolic stability, binding affinity, and cell permeability.

[1][2][3] This guide serves as a comprehensive resource for researchers, offering a deep dive

into its molecular architecture and the analytical methodologies required for its unambiguous

characterization.

Molecular Identity and Physicochemical Properties
6-Chloro-2-methoxynicotinonitrile is a crystalline solid at standard conditions. Its molecular

structure is built upon a pyridine ring, which is functionalized at positions 2, 3, and 6. The

strategic placement of an electron-donating methoxy group, an electron-withdrawing chloro
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atom, and a nitrile group creates a unique electronic landscape across the aromatic system,

making it a versatile intermediate for further chemical elaboration.

Table 1: Core Physicochemical and Structural Data for 6-Chloro-2-methoxynicotinonitrile

Property Value Source

IUPAC Name
6-chloro-2-methoxypyridine-3-

carbonitrile
PubChem

Molecular Formula C₇H₅ClN₂O [4][5]

Molecular Weight 168.58 g/mol [5]

Monoisotopic Mass 168.00903 Da [4]

Canonical SMILES COC1=C(C=CC(=N1)Cl)C#N [4]

InChIKey
BXDPLINBPHQTHU-

UHFFFAOYSA-N
[4]

XlogP (Predicted) 1.8 [4]

Topological Polar Surface Area 45.91 Å² [5]

Synthesis Pathway: Nucleophilic Aromatic
Substitution
The synthesis of 6-Chloro-2-methoxynicotinonitrile is efficiently achieved via a nucleophilic

aromatic substitution (SNAr) reaction. The rationale behind this approach lies in the activation

of the pyridine ring by multiple electron-withdrawing groups. Starting with the readily available

2,6-dichloronicotinonitrile, the chlorine atom at the 2-position is more susceptible to nucleophilic

attack than the one at the 6-position due to the activating effect of the adjacent nitrile group.

This regioselectivity allows for a controlled, stepwise substitution.
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Caption: Synthetic route to 6-Chloro-2-methoxynicotinonitrile.

Experimental Protocol: Synthesis
Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add 2,6-

dichloronicotinonitrile (1.0 eq).

Dissolution: Dissolve the starting material in anhydrous methanol (MeOH).

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of

sodium methoxide (1.05 eq) in methanol dropwise over 15 minutes. The choice of a slight

excess of the nucleophile ensures complete conversion of the starting material.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, quench the reaction with water and extract the product with ethyl

acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous

sodium sulfate (Na₂SO₄), and filtered.

Purification: Concentrate the filtrate under reduced pressure. The crude product is then

purified by column chromatography on silica gel to yield 6-Chloro-2-methoxynicotinonitrile
as a solid.

Comprehensive Molecular Characterization
A multi-technique spectroscopic approach is essential for the unambiguous structural

confirmation of the synthesized molecule. The following sections detail the expected outcomes

from NMR, Mass Spectrometry, and IR spectroscopy, which together provide a complete

picture of the molecular architecture.
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Caption: General workflow for the spectral analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

a molecule. For 6-Chloro-2-methoxynicotinonitrile, both ¹H and ¹³C NMR provide definitive

structural information.

¹H NMR Analysis: The proton NMR spectrum is expected to be simple and highly informative. It

should feature signals corresponding to the two aromatic protons on the pyridine ring and the

three protons of the methoxy group. The electron-withdrawing nature of the adjacent chlorine

and nitrile groups will deshield the aromatic protons, shifting them downfield.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum will show seven distinct signals,

corresponding to each unique carbon atom in the molecule. The chemical shifts are diagnostic

of the electronic environment of each carbon.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

Nucleus
Predicted
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

¹H ~7.8-8.0 Doublet 1H
Pyridine Ring (H-

4)

~7.0-7.2 Doublet 1H
Pyridine Ring (H-

5)

~4.0-4.1 Singlet 3H Methoxy (-OCH₃)

¹³C ~160-165 Singlet - C2 (C-OCH₃)

~150-155 Singlet - C6 (C-Cl)

~140-145 Singlet - C4

~115-120 Singlet - C5

~115-118 Singlet - C≡N

~95-100 Singlet - C3

~54-56 Singlet - -OCH₃
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Note: Predicted values are based on standard chemical shift ranges for similar functional

groups and substitution patterns.[6][7]

Protocol for NMR Data Acquisition
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse (zg30).

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 2 seconds.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse (zgpg30).

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024-2048 (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired Free Induction Decay (FID) signals.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and elemental composition.
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Expected Data: For 6-Chloro-2-methoxynicotinonitrile, the key diagnostic feature in the

mass spectrum will be the isotopic pattern of the molecular ion ([M]⁺) peak. Due to the natural

abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two molecular ion peaks will be

observed at m/z values differing by 2, with a characteristic intensity ratio of approximately 3:1.

This is a definitive confirmation of the presence of a single chlorine atom.[8]

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)

m/z (Predicted) Ion Species Description

169.0163 [M+H]⁺ (³⁵Cl)
Molecular ion protonated (³⁵Cl

isotope)

171.0134 [M+H]⁺ (³⁷Cl)
Molecular ion protonated (³⁷Cl

isotope)

191.0000 [M+Na]⁺ (³⁵Cl) Sodium adduct (³⁵Cl isotope)

193.9971 [M+Na]⁺ (³⁷Cl) Sodium adduct (³⁷Cl isotope)

Note: The [M+H]⁺ peaks are often the most abundant in Electrospray Ionization (ESI) positive

mode.

Protocol for ESI-MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable

solvent system such as methanol or acetonitrile/water (50:50).

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

equipped with an ESI source.

Acquisition Parameters (Positive Ion Mode):

Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.
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Mass Range: m/z 50-500.

Data Analysis: Identify the molecular ion cluster ([M+H]⁺ or [M+Na]⁺) and confirm the 3:1

isotopic pattern for chlorine.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.

Expected Data: The IR spectrum of 6-Chloro-2-methoxynicotinonitrile will display several

key absorption bands that confirm its structure. The most prominent and diagnostic peak will be

the sharp, strong absorption from the nitrile (C≡N) group.

Table 4: Characteristic Infrared Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~2230-2240 Strong, Sharp C≡N stretch Nitrile

~1580-1600 Medium C=C / C=N stretch
Aromatic Pyridine

Ring

~1450-1480 Medium
C-H bend

(asymmetric)
Methoxy (-OCH₃)

~1250-1280 Strong
C-O stretch

(asymmetric)
Methoxy Aryl Ether

~1020-1050 Strong
C-O stretch

(symmetric)
Methoxy Aryl Ether

~700-800 Medium-Strong C-Cl stretch Aryl Chloride

Note: These ranges are based on established IR correlation tables for organic functional

groups.[9][10]

Protocol for FTIR-ATR Data Acquisition
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Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is

crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Scan: Apply pressure with the ATR anvil to ensure good contact and record the

sample spectrum.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Analysis: Identify and label the characteristic absorption peaks and correlate them to

the expected functional groups.

Conclusion and Outlook
The structural and spectroscopic characterization of 6-Chloro-2-methoxynicotinonitrile is a

straightforward process when a systematic, multi-technique approach is employed. The data

derived from NMR, MS, and IR spectroscopy collectively provide an unambiguous confirmation

of its molecular structure. The presence of the chloro, methoxy, and nitrile groups makes this

compound a highly valuable and versatile building block for the synthesis of complex

molecules, particularly in the realm of medicinal chemistry where such scaffolds are integral to

the development of novel therapeutic agents, such as kinase inhibitors.[11][12] This guide

provides the foundational analytical protocols and expected data to support and accelerate

research and development efforts utilizing this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://drughunter.com/articles/roles-of-the-chloro-and-methoxy-groups-in-drug-discovery
https://www.youtube.com/watch?v=lBC0VX9ngSw
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://pubchemlite.lcsb.uni.lu/e/compound/14381111
https://www.chemscene.com/product/1256835-79-6.html
https://www2.chemistry.msu.edu/faculty/reusch/orgpage/nmr.htm
https://kgroup.du.edu/resources/nmr_impurities_organometallics.pdf
https://www.docbrown.info/page06/spectra/2-chloro-2-methylpropane-ms.htm
https://www.docbrown.info/page06/spectra/2-chloro-2-methylpropane-ms.htm
https://www.docbrown.info/page06/spectra/2-chloro-2-methylpropane-ms.htm
https://www.researchgate.net/figure/Infrared-spectrum-of-2-chloro-6-methylbenzonitrile_fig1_229012525
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.benchchem.com/pdf/Applications_of_6_Chloroquinolin_2_amine_in_Medicinal_Chemistry_A_Detailed_Overview.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10095429/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10095429/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10095429/
https://www.benchchem.com/product/b1591114#molecular-structure-and-characterization-of-6-chloro-2-methoxynicotinonitrile
https://www.benchchem.com/product/b1591114#molecular-structure-and-characterization-of-6-chloro-2-methoxynicotinonitrile
https://www.benchchem.com/product/b1591114#molecular-structure-and-characterization-of-6-chloro-2-methoxynicotinonitrile
https://www.benchchem.com/product/b1591114#molecular-structure-and-characterization-of-6-chloro-2-methoxynicotinonitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b1591114?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

